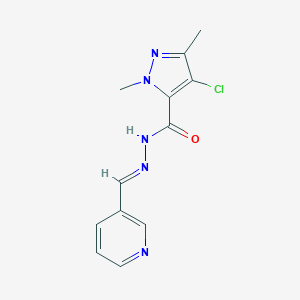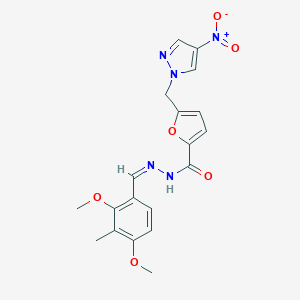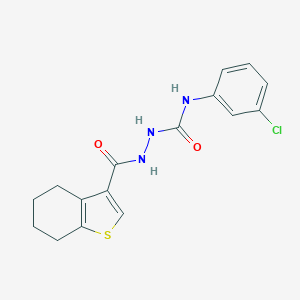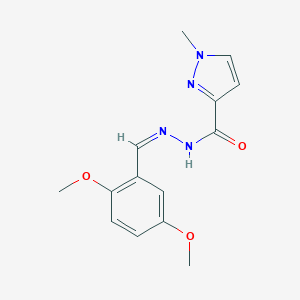![molecular formula C25H21ClN4O3 B445991 N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE](/img/structure/B445991.png)
N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and a hydrazinecarboxamide moiety, which can interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with an ethoxybenzene derivative in the presence of a Lewis acid catalyst.
Formation of the Hydrazinecarboxamide Moiety: The hydrazinecarboxamide moiety can be synthesized by reacting the quinoline derivative with hydrazine and a suitable carboxylic acid derivative under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and ethoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Mécanisme D'action
The mechanism of action of N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit topoisomerase enzymes, while the hydrazinecarboxamide moiety can form hydrogen bonds with amino acid residues in proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide
- **N-(4-bromophenyl)-2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide
- **N-(4-chlorophenyl)-2-{[2-(3-ethoxyphenyl)-4-pyridinyl]carbonyl}hydrazinecarboxamide
Uniqueness
N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE is unique due to the specific combination of the quinoline core and the hydrazinecarboxamide moiety, which imparts distinct biological activity and chemical reactivity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propriétés
Formule moléculaire |
C25H21ClN4O3 |
|---|---|
Poids moléculaire |
460.9g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]urea |
InChI |
InChI=1S/C25H21ClN4O3/c1-2-33-19-7-5-6-16(14-19)23-15-21(20-8-3-4-9-22(20)28-23)24(31)29-30-25(32)27-18-12-10-17(26)11-13-18/h3-15H,2H2,1H3,(H,29,31)(H2,27,30,32) |
Clé InChI |
TXEIFFNGPUALAP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)NC4=CC=C(C=C4)Cl |
SMILES canonique |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichloro-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B445908.png)

![METHYL 4-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZOATE](/img/structure/B445912.png)
![2-[(4-Methylbenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B445913.png)
![2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide](/img/structure/B445915.png)
![5-CHLORO-N'~1~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE](/img/structure/B445916.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3-bromophenyl)-3-thiophenecarboxylate](/img/structure/B445917.png)
![N-(3-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B445918.png)

![[2-(2-CHLOROPHENYL)-4-QUINOLYL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B445922.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[N-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B445926.png)
![N-[3-(N-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}ethanehydrazonoyl)phenyl]isonicotinamide](/img/structure/B445927.png)


